Comparative Anti-Platelet Potency: Prostaglandin D1 Alcohol vs. Prostaglandin D2 in Human Platelet Aggregation Assays
Prostaglandin D1 alcohol exhibits an IC50 value of 320 ng/mL as an inhibitor of ADP-induced human platelet aggregation, which represents approximately one-tenth the potency of prostaglandin D2 (PGD2) in the same assay system [1]. This quantitative relationship establishes a clear reference point for selecting PGD1 alcohol when reduced potency relative to PGD2 is required for a given experimental design.
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 320 ng/mL |
| Comparator Or Baseline | Prostaglandin D2 (PGD2): IC50 ≈ 32 ng/mL (estimated; 10-fold more potent) |
| Quantified Difference | Target is approximately 1/10 as potent as comparator |
| Conditions | ADP-induced human platelet aggregation assay (in vitro) |
Why This Matters
This quantifiable potency difference allows researchers to select PGD1 alcohol as a lower-activity control or to achieve specific partial inhibition profiles distinct from the stronger anti-aggregatory effects of PGD2.
- [1] Bundy GL, Morton DR, Peterson DC, et al. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues. J Med Chem. 1983;26:790-9. PMID: 6854581. View Source
